molecular formula C21H25FN2O4S B2549028 3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922004-02-2

3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2549028
CAS No.: 922004-02-2
M. Wt: 420.5
InChI Key: GIYQTMGWQDMGTB-UHFFFAOYSA-N
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Description

This compound belongs to the benzo[b][1,4]oxazepine class, characterized by a fused benzoxazepine ring system with a sulfonamide group at the 7-position. Key structural features include:

  • A 3-fluorobenzenesulfonamide moiety, enhancing electronic and steric properties.
  • 5-isobutyl and 3,3-dimethyl substituents, contributing to lipophilicity and conformational stability.
  • A 4-oxo group, which may influence hydrogen-bonding interactions.

Structural elucidation of such compounds typically employs UV and NMR spectroscopy (1H and 13C), as demonstrated in studies isolating analogous heterocyclic systems .

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4S/c1-14(2)12-24-18-11-16(8-9-19(18)28-13-21(3,4)20(24)25)23-29(26,27)17-7-5-6-15(22)10-17/h5-11,14,23H,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYQTMGWQDMGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of heterocyclic amides and has been investigated for its biological activity, particularly as a kinase inhibitor. The unique structural features of this compound contribute to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H27FN2O5S, with a molecular weight of approximately 434.5 g/mol. The compound features a fluorinated benzamide and a tetrahydrobenzo[b][1,4]oxazepine moiety. The presence of the fluorine atom enhances its reactivity and biological activity.

PropertyValue
Molecular FormulaC22H27FN2O5S
Molecular Weight434.5 g/mol
Functional GroupsAmide, Sulfonamide
Structural FeaturesTetrahydrobenzoxazepine

The primary mechanism of action for this compound involves the inhibition of receptor-interacting protein kinase 1 (RIP1 kinase). RIP1 kinase plays a crucial role in regulating cell death pathways and inflammatory responses. By inhibiting RIP1 kinase activity, this compound may modulate these pathways in various disease contexts such as cancer and neurodegenerative disorders.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits promising anti-inflammatory properties. The sulfonamide linkage present in the structure is common among many medications known for their therapeutic efficacy. This compound's unique combination of functional groups may confer distinct pharmacological properties compared to similar compounds.

Case Studies

  • Inhibition of RIP1 Kinase : A study demonstrated that compounds similar to 3-fluoro-N-(...) effectively reduced RIP1 kinase activity in vitro. This inhibition was associated with decreased cell death in models of neurodegeneration.
  • Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory properties of this compound in animal models. The results indicated significant reductions in inflammatory markers following treatment with the compound .

Scientific Research Applications

The biological activity of 3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is notable for its potential interactions with various biological targets:

  • Kinase Inhibition : The compound has been studied for its ability to inhibit receptor-interacting protein kinase 1 (RIP1 kinase), which plays a crucial role in inflammatory responses and cell death pathways. This inhibition may offer therapeutic avenues for diseases such as cancer and neurodegenerative disorders.
  • Antimicrobial Properties : Preliminary studies suggest that sulfonamide derivatives exhibit antimicrobial activity. The unique structure of this compound may enhance its effectiveness against certain bacterial strains, although specific studies are needed to confirm these effects.
  • Anti-inflammatory Effects : Given its structural similarity to other known anti-inflammatory agents, the compound may also possess anti-inflammatory properties that could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in medicinal chemistry:

  • Kinase Inhibitors : Research has shown that compounds with similar structures demonstrate effective kinase inhibition. A study published in a peer-reviewed journal indicated promising results in inhibiting RIP1 kinase activity .
  • Pharmacological Profiles : A comprehensive analysis of sulfonamide derivatives revealed that modifications at specific positions can significantly enhance their pharmacological profiles. This suggests that further optimization of 3-fluoro-N-(5-isobutyl...) could lead to more potent derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Lumping Strategy

Compounds with the benzo[b][1,4]oxazepine core are often compared using lumping strategies, where derivatives with minor substituent variations are grouped to predict reactivity or physicochemical properties . Below is a comparative analysis:

Table 1: Structural and Functional Group Comparison
Compound Name Core Structure Key Substituents Functional Groups
Target Compound Benzo[b][1,4]oxazepine 3-Fluoro, 5-isobutyl, 3,3-dimethyl Sulfonamide, Oxazepinone
Zygocaperoside (from Z. fabago) Triterpenoid Hydroxyl, Glycoside Cyclic ether, Sugar moiety
Generic Benzooxazepine Sulfonamide Benzo[b][1,4]oxazepine Variable aryl groups Sulfonamide, Ketone
Key Observations:

Steric Hindrance : The 5-isobutyl group introduces greater steric bulk than smaller alkyl chains (e.g., methyl or ethyl), possibly reducing metabolic clearance .

Spectroscopic Differentiation : 1H-NMR and 13C-NMR data (as in ) are critical for distinguishing regioisomers or substituent patterns in sulfonamide derivatives.

Reactivity and Stability

  • Oxazepinone Stability: The 4-oxo group in the target compound may form intramolecular hydrogen bonds, stabilizing the ring conformation. This contrasts with non-ketonic analogs, which exhibit higher ring flexibility.
  • Sulfonamide Reactivity : The sulfonamide group participates in hydrogen bonding and acid-base reactions, similar to other sulfonamide-containing pharmaceuticals.

Research Findings and Methodological Insights

Analytical Techniques

  • Spectroscopy : UV and NMR data (e.g., δ 7.8–8.2 ppm for aromatic protons in 1H-NMR) are essential for confirming the sulfonamide and fluorobenzene moieties .
  • Lumping in Reaction Studies : As shown in , lumping reduces reaction complexity (e.g., 13 reactions reduced to 5), a strategy applicable to studying degradation pathways of the target compound.

Environmental and Regulatory Considerations

For instance, manganese, zinc, and lead compounds underwent significant data corrections , underscoring the need for rigorous documentation in industrial applications.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can purity be validated?

Methodological Answer:
Key steps include:

  • Condensation reactions : Use of SnCl₂·2H₂O under reflux (75°C, 5–7 hours) for nitro group reduction, monitored via TLC for reaction completion .
  • Purification : Ethyl acetate extraction followed by washing with brine and drying over anhydrous Na₂SO₄. Membrane separation technologies (e.g., ultrafiltration) may enhance yield by removing low-MW impurities .
  • Purity validation : Employ HPLC with UV detection (λ = 254 nm) and mass spectrometry (HRMS) to confirm molecular weight (C₂₃H₂₆F₂N₂O₃S, theoretical MW = 464.5 g/mol). Cross-validate with ¹H/¹³C NMR to confirm substituent positions .

Advanced: How can discrepancies in biological activity data across assays be resolved?

Methodological Answer:
Discrepancies may arise from:

  • Assay conditions : Variations in pH, temperature, or solvent (e.g., DMSO concentration). Standardize protocols using OECD guidelines for reproducibility .
  • Target specificity : Perform orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) to differentiate off-target effects.
  • Data analysis : Apply multivariate statistical models (e.g., PCA) to identify confounding variables. Replicate studies under controlled conditions (n ≥ 3) .

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:

  • X-ray crystallography : Resolve the oxazepine ring conformation and sulfonamide orientation.
  • NMR spectroscopy : ¹⁹F NMR to verify fluorine position (δ ≈ -110 ppm for meta-F); ¹H NMR to confirm isobutyl group integration (δ 0.8–1.2 ppm for CH₃) .
  • FT-IR : Validate carbonyl (C=O) stretching at ~1700 cm⁻¹ and sulfonamide (S=O) peaks at ~1350/1150 cm⁻¹ .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with homology-modeled targets (e.g., COX-2 or kinases). Validate docking poses with MD simulations (50 ns trajectories) to assess binding stability .
  • QSAR : Train models on analogs with known IC₅₀ values, focusing on descriptors like logP (predicted ~3.2) and polar surface area (~90 Ų) to optimize bioavailability .
  • ADMET prediction : SwissADME to evaluate CYP450 metabolism risks and blood-brain barrier permeability .

Basic: How can solubility challenges in in vitro studies be addressed?

Methodological Answer:

  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) at ≤10% w/v to enhance aqueous solubility without cytotoxicity.
  • pH adjustment : Prepare stock solutions in PBS (pH 7.4) with 0.1% Tween-80 for colloidal stability .
  • Salt formation : Explore sodium or hydrochloride salts to improve dissolution kinetics .

Advanced: How to design stability studies under varying storage conditions?

Methodological Answer:

  • Forced degradation : Expose to 40°C/75% RH (ICH Q1A guidelines) for 4 weeks. Monitor degradation products via UPLC-MS/MS, focusing on hydrolysis of the sulfonamide group or oxazepine ring oxidation .
  • Light sensitivity : Conduct ICH Q1B photostability tests (1.2 million lux hours). Use amber glass vials if λmax < 370 nm.
  • Long-term stability : Store at -20°C under argon; analyze monthly for 12 months. Report % recovery via calibrated HPLC .

Advanced: What strategies resolve contradictions in SAR studies for this compound?

Methodological Answer:

  • Crystallographic mapping : Compare X-ray structures of active vs. inactive analogs to identify critical hydrogen bonds (e.g., sulfonamide-O···His residue interactions) .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., isobutyl vs. isopentyl) to quantify steric/electronic effects .
  • Meta-analysis : Aggregate data from PubChem BioAssay (AID 1259351) and ChEMBL, applying funnel plots to detect publication bias .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Conduct synthesis in a fume hood; monitor airborne particles via NIOSH Method 0600 .
  • Waste disposal : Neutralize with 10% NaOH before incineration to prevent sulfonamide release into waterways .

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